molecular formula C16H14N6O2 B2870987 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034230-94-7

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2870987
CAS No.: 2034230-94-7
M. Wt: 322.328
InChI Key: QYFZHDZCMRIZBV-UHFFFAOYSA-N
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Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities, and a pyrazine moiety, which contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the pyridazinone intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Scientific Research Applications

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders, due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridazinone core can inhibit enzyme activity by binding to the active site, while the pyrazine moiety can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
  • (6-oxo-1-((3-oxo-2,3-dihydro-1H-inden-5-yl)methyl)-1,6-dihydropyridazin-3-yl)boronic acid

Uniqueness

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide stands out due to its unique combination of a pyridazinone core and a pyrazine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-14(11-22-15(24)4-2-6-21-22)20-10-13-16(19-8-7-18-13)12-3-1-5-17-9-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFZHDZCMRIZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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